molecular formula C5H10N2O2 B13527262 6-Amino-1,4-oxazepan-5-one

6-Amino-1,4-oxazepan-5-one

Cat. No.: B13527262
M. Wt: 130.15 g/mol
InChI Key: WRUMOCUMNFEQKU-UHFFFAOYSA-N
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Description

6-Amino-1,4-oxazepan-5-one is a seven-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is part of the 1,4-oxazepane family, characterized by a saturated ring containing both oxygen and nitrogen heteroatoms, which provides a versatile three-dimensional structure for molecular design . Its core structure serves as a key precursor and building block for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active compounds . For instance, derivatives based on the 1,4-oxazepane structure, specifically 6-amino-1,4-oxazepane-3,5-dione derivatives, have been designed and synthesized as novel broad-spectrum anticonvulsants and evaluated in preclinical models . The seven-membered heterocyclic imide ring, featuring an N-CO-C-N group, is a critical structural motif that can interact with biological targets. Furthermore, the 1,4-oxazepane scaffold is recognized as a valuable intermediate for creating functional and biodegradable polymers, such as poly(amino esters), which have potential applications in biomedicine . As a chiral molecule, the (R)-enantiomer is also available, offering opportunities for stereoselective synthesis . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

6-amino-1,4-oxazepan-5-one

InChI

InChI=1S/C5H10N2O2/c6-4-3-9-2-1-7-5(4)8/h4H,1-3,6H2,(H,7,8)

InChI Key

WRUMOCUMNFEQKU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C(=O)N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Amino 1,4 Oxazepan 5 One and Analogues

Strategic Approaches to the 1,4-Oxazepan-5-one (B88573) Core Construction

The formation of the seven-membered 1,4-oxazepan-5-one ring presents unique synthetic challenges due to entropic and enthalpic barriers associated with medium-sized ring formation. acs.org Various strategies have been developed to overcome these challenges, including ring-closing reactions, multicomponent pathways, and metal-catalyzed cyclizations.

Ring-Closing Reactions and Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone for the synthesis of the 1,4-oxazepan-5-one scaffold. These reactions typically involve the formation of a key bond to close a pre-functionalized linear precursor.

One prominent method is Ring-Closing Metathesis (RCM) , a powerful tool for forming cyclic alkenes. medwinpublishers.comorganic-chemistry.orgwikipedia.org This reaction utilizes ruthenium-based catalysts to facilitate the intramolecular coupling of two terminal alkenes, resulting in the formation of a cycloalkene and volatile ethylene. wikipedia.org The versatility of RCM allows for the synthesis of a wide range of ring sizes, including the seven-membered 1,4-oxazepane (B1358080) core, and is tolerant of various functional groups. medwinpublishers.comwikipedia.org

Another key strategy involves the cyclization of amino acid precursors. However, the synthesis of 1,4-oxazepane-2,5-diones is complicated by the preference of the carboxylic amide for a trans-conformation and the presence of a labile lactone. nih.govresearchgate.net To address this, researchers have explored the use of N-protecting groups, such as the p-methoxybenzyl (PMB) group, to facilitate ring closure. nih.govresearchgate.net The use of pseudoprolines, which are serine-derived oxazolidines, as a protecting group strategy has also been successfully employed. nih.gov

Annulation and Multi-component Reaction Pathways for Heterocycle Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like the 1,4-oxazepan-5-one core. organic-chemistry.orgjppres.com MCRs involve the reaction of three or more starting materials in a single step to form a product that incorporates all or most of the atoms of the reactants. jppres.com

The Ugi four-component reaction (Ugi-4CR) is a notable example of an MCR that has been utilized in the synthesis of benzodiazepine (B76468) derivatives, which are structurally related to oxazepanes. beilstein-journals.org This reaction typically involves a ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org Variations of the Ugi reaction, such as the azido-Ugi four-component reaction followed by cyclization, have been employed to create fused heterocyclic systems. beilstein-journals.org These strategies often involve a sequence of reactions, such as Ugi-3CR followed by deprotection and cyclization, to build the desired heterocyclic core. beilstein-journals.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, also provide a pathway to oxazepane derivatives. For instance, a copper-catalyzed cascade reaction involving the intramolecular nucleophilic addition to an N-sulfonylketenimine has been developed for the synthesis of 1,4-diaryl oxazepan-7-ones. rsc.org

Metal-Catalyzed Cyclization Processes for Oxazepanone Assembly

Transition-metal catalysis has emerged as a powerful tool for the synthesis of cyclic compounds, offering high efficiency and selectivity. thieme.de Various metals, including gold and copper, have been successfully employed in the cyclization reactions to form the oxazepanone core.

Gold(I) complexes are highly effective catalysts for activating alkynes towards nucleophilic attack. acs.org This property has been harnessed in intramolecular hydroalkoxylation reactions to construct oxazepanone rings. For instance, gold(I) catalysts can promote the 7-exo-dig cyclization of alkynamides, leading to the formation of oxazepanones. acs.org In some cases, a competitive 8-endo-dig cyclization can occur, leading to the formation of oxazocenone byproducts. acs.org The choice of catalyst and reaction conditions can influence the selectivity between these competing pathways. acs.org For example, the use of (C₆F₅)₃PAu⁺ as a catalyst can favor the 8-endo-dig cyclization through dual π and σ Lewis acid properties. acs.org

Catalyst SystemSubstrateProduct(s)Key ObservationReference
Ph₃PAuCl / AgSbF₆Alkynamide (8a)Oxazocenone (11a) and Oxazepanone (12a)Competitive 7-exo-dig and 8-endo-dig cyclization. acs.org
(C₆F₅)₃PAuCl / AgSbF₆Alkynamide (8a)Oxazocenone (11a)Selective 8-endo-dig cyclization. acs.org
Ph₃PAuCl / AgOTfAlkynyl carboxamide (31a)Oxazepinone (31b)Excellent yields for intramolecular hydroalkoxylation. mdpi.com

Copper catalysts have also proven to be valuable in the synthesis of oxazepane derivatives. A novel strategy utilizing a copper-catalyzed cascade reaction has been developed to furnish 1,4-diaryl oxazepan-7-ones. rsc.org This reaction proceeds through an intramolecular nucleophilic addition to an N-sulfonylketenimine intermediate. rsc.org Copper-catalyzed reactions offer a cost-effective and practical alternative to more expensive noble metal catalysts. nih.gov For instance, copper-catalyzed alkyne oxidation/Büchner-type ring-expansion sequences have been developed for the synthesis of seven-membered rings. nih.gov

Stereoselective Synthesis of 6-Amino-1,4-oxazepan-5-one Derivatives

The stereochemistry of the 6-amino group is crucial for the biological activity of this compound derivatives. Therefore, developing stereoselective synthetic methods is of paramount importance.

One approach to achieving stereoselectivity is through the use of chiral starting materials. For example, the synthesis of enantiopure 6-amino-1,3-oxazepin-4-ones has been reported starting from natural asparagine. clockss.org This method involves a series of transformations, including chemoselective reduction and cyclization, to construct the chiral heterocyclic scaffold. clockss.org

Another strategy involves the stereoselective reduction of an intermediate. For instance, an efficient synthesis of 6-alpha-aminoestradiol, a structurally related compound, was achieved through the stereoselective reduction of an oxime intermediate using zinc in ethanol, affording a high epimeric excess. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acid derivatives. rsc.org This method involves the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a convenient route to chiral amino acid precursors that could potentially be used in the synthesis of this compound derivatives. rsc.org

The development of highly stereoselective reactions, such as the internal redox reaction/inverse electron-demand hetero-Diels–Alder (IEDHDA) reaction sequence, allows for the one-shot construction of complex fused heterocyclic structures with multiple stereocenters and high control of stereoselectivity. rsc.org

MethodKey FeatureStarting Material(s)Chiral ProductReference
Chiral Pool SynthesisUse of a naturally occurring chiral starting material.Natural AsparagineEnantiopure 6-amino-1,3-oxazepin-4-one clockss.org
Stereoselective ReductionHigh epimeric excess achieved through reduction.6-Oxoestradiol derivative (oxime)6-alpha-aminoestradiol nih.gov
Photoredox CatalysisStereoselective C-radical addition.Chiral glyoxylate-derived N-sulfinyl imine and carboxylic acidsUnnatural α-amino acids rsc.org
IEDHDA Reaction SequenceOne-shot construction of multiple stereocenters.Alkenylidene barbiturates with an allyl benzyl (B1604629) ether moiety6/7/6-fused heterocycles rsc.org

Utilization of Chiral Building Blocks in Oxazepanone Synthesis

A cornerstone of modern asymmetric synthesis is the use of readily available chiral molecules, or "chiral building blocks," to construct complex stereodefined targets. This approach leverages the inherent chirality of natural products like amino acids and carbohydrates to introduce stereocenters into the final molecule with high fidelity.

One notable example is the synthesis of an enantiopure dibenzyl-protected 6-amino-1,3-oxazepin-4-one, a close analogue of the target compound, starting from the natural amino acid L-asparagine. clockss.org This strategy efficiently translates the chirality of the starting material to the heterocyclic product. The synthesis involves a multi-step sequence, including a key chemoselective reduction and a sensitive cyclization step to form the seven-membered ring. clockss.org The conditions for this cyclization are critical; using pyridinium (B92312) p-toluenesulfonate (PPTS) as a mild catalyst was found to be superior to stronger acids like p-toluenesulfonic acid (TsOH), which tended to promote the formation of undesired by-products. clockss.org

Another strategy involves the use of chiral amino alcohols and epoxyamides. For instance, an efficient two-step preparation of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones has been described, starting from various aminoethanols and the (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester. researchgate.net The stereochemistry of the final product is directly derived from these chiral precursors. The key ring-closure of the intermediate epoxyamide was most effectively catalyzed by Scandium(III) triflate (Sc(OTf)₃). researchgate.net This methodology provides a facile route to other single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones by selecting the appropriate chiral starting materials. researchgate.net The 6-hydroxy group in these compounds could potentially be converted to a 6-amino group in subsequent synthetic steps.

Furthermore, the diastereoselective assembly of cyclopropane-fused oxazepanones has been achieved through the employment of chiral β- and γ-amino alkoxides. researchgate.net This demonstrates the versatility of using chiral amino-alcohols to control the stereochemical outcome of complex ring systems. A patent has also disclosed the synthesis of tert-butyl (6R,7S)-6-amino-7-(3,4-dichlorophenyl)-1,4-oxazepane-4-carboxylate, highlighting a specific stereoisomer of a 6-amino-1,4-oxazepane derivative. google.com

Solid-phase synthesis offers another advanced approach, as demonstrated by the preparation of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. semanticscholar.org This method allows for the construction of the oxazepane core on a solid support, which can simplify purification and allow for the generation of diverse libraries of compounds. semanticscholar.org

Table 1: Examples of Chiral Building Blocks in Oxazepanone Synthesis

Chiral Starting MaterialTarget AnalogueKey Reagents/ConditionsReference
L-AsparagineDibenzyl-protected 6-amino-1,3-oxazepin-4-oneLiAlH₄, Dimethoxypropane, PPTS clockss.org
Aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester(6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-onesSc(OTf)₃ researchgate.net
Chiral β- and γ-amino alkoxidesCyclopropane-fused oxazepanonesNot specified researchgate.net
Polymer-supported Homoserine1,4-Oxazepane-5-carboxylic acidsTFA/Et₃SiH semanticscholar.org

Asymmetric Catalysis in the Formation of Chiral C-N and C-O Bonds

Asymmetric catalysis represents a powerful and atom-economical approach to creating chiral centers, including the crucial C-N and C-O bonds that define the stereochemistry of this compound. This field relies on the use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

While specific applications of asymmetric catalysis directly to the synthesis of this compound are not extensively documented, the principles are well-established for related transformations. The formation of the C-O bond in the oxazepane ring and the C-N bond at the 6-position are prime targets for such catalytic methods.

Formation of Chiral C-O Bonds: Intramolecular cyclization is a common strategy for forming heterocyclic rings. The enantioselective cyclization of a suitable precursor, such as a hydroxy-amide, could be catalyzed by a chiral Lewis acid or Brønsted acid. These catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer of the cyclic product over the other.

Formation of Chiral C-N Bonds: The introduction of the amino group at the C6 position with stereocontrol could be achieved through various catalytic asymmetric methods. For instance, the asymmetric reduction of a corresponding imine or the asymmetric amination of a ketone precursor are well-precedented reactions. Chiral catalysts based on transition metals like rhodium, iridium, or palladium, paired with chiral ligands, are often employed for such transformations. nih.gov For example, palladium-catalyzed carboamination reactions have been successfully used to form six-membered rings and could potentially be adapted for the synthesis of seven-membered oxazepanes. nih.gov

The development of organocatalysis has also provided metal-free alternatives for asymmetric C-N bond formation. Chiral phosphoric acids, thioureas, and amines have been shown to catalyze a wide range of enantioselective reactions, including additions to imines. beilstein-journals.org

Table 2: Potential Asymmetric Catalytic Reactions for this compound Synthesis

Reaction TypeBond FormedCatalyst ClassPotential Precursor
Asymmetric Intramolecular CyclizationC-OChiral Lewis/Brønsted AcidsAcyclic hydroxy-amide
Asymmetric Reductive AminationC-NChiral Transition Metal Complexes6-oxo-1,4-oxazepane
Asymmetric AminationC-NChiral Organocatalysts6-oxo-1,4-oxazepane derivative
Asymmetric HydroaminationC-NChiral Transition Metal ComplexesUnsaturated oxazepane precursor

Diastereoselective Annulation Strategies for Fused Oxazepanones

Annulation, or ring-forming, reactions are powerful tools for building complex polycyclic structures. Diastereoselective annulation strategies allow for the control of multiple stereocenters simultaneously, which is particularly useful for synthesizing fused oxazepanone systems.

A concise strategy for the diastereoselective annulation to afford fused [5:7] oxazepanone γ-lactams has been developed. researchgate.net This method involves a series of transformations including amination, syn-hydrogenation, and a final intramolecular annulation. The stereochemical outcome of the ring fusion was found to be predetermined by steric constraints and the cis-geometrical configuration of substituents on the starting pyrrolidinone ring. researchgate.net The key intramolecular annulation of a hydroxyethylamino-pyrrolidinone precursor to form the seven-membered oxazepanone ring was successfully achieved using potassium tert-butoxide as a base. researchgate.net

Another approach involves the rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates to produce bicyclic unsaturated nitroso acetals with excellent diastereoselectivity. mdpi.com While not directly yielding an oxazepanone, this method demonstrates a powerful strategy for constructing fused heterocyclic systems that could potentially be adapted. The reaction conditions, particularly the choice of catalyst (Rh₂(Oct)₄), were crucial for achieving high yields and selectivity. mdpi.com

These strategies highlight the importance of substrate control and catalyst selection in directing the stereochemical outcome of annulation reactions to build complex, fused heterocyclic systems containing the oxazepanone core.

Emerging Methodologies in this compound Synthesis

The field of organic synthesis is constantly evolving, with a strong emphasis on developing more efficient, sustainable, and scalable processes. These emerging methodologies hold great promise for the future production of this compound and its derivatives.

Sustainable Synthesis Approaches and Green Chemistry Principles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov For the synthesis of this compound, this could involve several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or bio-based solvents. nih.gov For example, a phosphomolybdic acid-catalyzed Prins cyclization has been efficiently carried out in water. organic-chemistry.org

Catalysis: Utilizing catalytic reagents (as discussed in 2.2.2) over stoichiometric reagents to reduce waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

A green protocol for the synthesis of benzo-1,4-oxazepine derivatives has been reported, which utilizes carbon dioxide as a C1 source in a tandem C-N coupling/C-H carbonylation reaction, highlighting an economically viable and environmentally conscious approach. mdpi.com Adopting such principles will be crucial for the environmentally responsible synthesis of oxazepanone-based compounds.

Flow Chemistry and Continuous Processing Techniques for Scalable Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages for chemical synthesis, including enhanced safety, better process control, and improved scalability. mdpi.comamidetech.com This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters.

For the synthesis of this compound, flow chemistry could be implemented for several key steps:

Hazardous Reactions: Safely performing reactions involving potentially unstable intermediates.

Scalability: Seamlessly scaling up the production from milligram to kilogram quantities by simply running the flow system for a longer duration. amidetech.com

Telescoped Reactions: Combining multiple synthetic steps into a single continuous sequence without isolating intermediates, thereby reducing waste and processing time. mdpi.com

A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes to provide substituted oxazepanes has been demonstrated under continuous flow conditions. organic-chemistry.org This highlights the potential of flow chemistry to facilitate the construction of the oxazepane core. The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) is a rapidly growing area, and these techniques could be readily adapted for the efficient and scalable production of this compound. iqs.edu

Nanocatalysis in Heterocycle Formation and Optimization of Reaction Conditions

Nanocatalysts, which are catalytic materials in the nanometer size range, offer unique advantages due to their high surface-area-to-volume ratio and distinct electronic properties. mdpi.com These catalysts can exhibit higher activity and selectivity compared to their bulk counterparts and are often more easily separated and recycled, contributing to greener processes.

While specific examples of nanocatalysts for this compound synthesis are yet to be reported, their application in the synthesis of other N-heterocycles is well-documented. nih.govrsc.org Potential applications in oxazepanone synthesis could include:

Ring-Closing Reactions: Using magnetic nanoparticles functionalized with a catalyst to facilitate the cyclization step, allowing for easy magnetic separation of the catalyst from the reaction mixture.

Hydrogenation/Reduction Steps: Employing palladium or platinum nanoparticles for the efficient reduction of nitro groups or other functionalities in the synthesis of amino-substituted oxazepanones.

C-C and C-N Coupling Reactions: Utilizing nanocatalysts, such as palladium nanoparticles, for cross-coupling reactions to build the carbon skeleton or introduce the amino group. semanticscholar.org

The development of novel nanocatalysts, such as cobalt on modified boehmite nanoparticles, continues to provide new tools for the efficient construction of complex heterocyclic compounds. rsc.org The exploration of these advanced catalytic systems will undoubtedly pave the way for more efficient and sustainable routes to this compound.

Mechanistic Elucidation of 6 Amino 1,4 Oxazepan 5 One Transformations

Investigations into 1,4-Oxazepan-5-one (B88573) Ring Formation Mechanisms

The construction of the seven-membered 1,4-oxazepan-5-one ring is a synthetic challenge due to unfavorable entropic factors and ring strain associated with medium-sized rings. researchgate.net The presence of a lactam (amide within a ring) and a labile lactone-like ether linkage further complicates its synthesis. iyte.edu.tr

Analysis of Transition States and Reactive Intermediates in Cyclization Reactions

The formation of seven-membered rings often proceeds through transition states that are highly ordered and subject to subtle conformational and electronic effects. acs.orgnih.gov Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in understanding these complex reaction coordinates. rsc.orgnih.gov

For the cyclization to form a 1,4-oxazepan-5-one ring, the key step involves an intramolecular nucleophilic attack. This can be conceptualized as either an intramolecular SN2-type reaction or a Michael-type addition, depending on the specific precursors. The geometry of the transition state is critical. For instance, in related seven-membered ring closures, the transition state may adopt a conformation that minimizes torsional and transannular strain, even if it differs significantly from the ground-state conformation of the linear precursor. rsc.org

Reactive intermediates in these cyclizations are typically transient and not directly observable. However, their existence can be inferred from the reaction products and computational modeling. In the case of benzodiazepine (B76468) synthesis, which shares the seven-membered ring feature, a ring-chain tautomerism mechanism involving an achiral aldehyde intermediate has been proposed to explain racemization, suggesting that such open-chain intermediates could be relevant in the formation of oxazepanones as well. nih.govx-mol.com The stability of any charged intermediates, such as those formed during the nucleophilic attack, will also play a significant role in determining the reaction pathway.

Table 1: Factors Influencing Transition States in Seven-Membered Ring Cyclization

FactorDescriptionReference
Torsional Strain Arises from the eclipsing of bonds on adjacent atoms in the forming ring. The transition state will seek a geometry that minimizes these interactions. nih.gov
Transannular Strain Steric repulsion between atoms across the ring. This becomes more significant in medium-sized rings. rsc.org
Substrate Preorganization The conformation of the linear precursor can be biased by catalysts or bulky protecting groups to favor a cyclization-competent arrangement. acs.org
Reactive Intermediates The stability of intermediates, such as enolates or iminiums, can dictate the feasibility and selectivity of the cyclization pathway. nih.govnih.gov

This table is generated based on principles from the cited references and applied to the context of 1,4-oxazepan-5-one formation.

Role of Catalysis in Directing Reaction Pathways and Stereochemical Outcomes

Catalysis is instrumental in overcoming the activation barriers of seven-membered ring formation and in controlling the stereochemistry of the resulting product. nih.govsemanticscholar.org Both metal-based and organocatalytic systems have been employed for the synthesis of related heterocyclic structures. researchgate.netchemistryviews.org

Chiral Brønsted acids, such as confined phosphoric acids, have demonstrated high efficacy in the enantioselective desymmetrization reactions to form chiral 1,4-benzoxazepines. nih.govsemanticscholar.org These catalysts operate by activating the substrate through hydrogen bonding, thereby lowering the energy of the transition state for one enantiomeric pathway over the other. Similarly, organocatalysts like quinine-derived ureas can facilitate domino reactions that lead to the formation of seven-membered rings with high enantioselectivity. chemistryviews.org The catalyst can pre-organize the substrate into a specific conformation that favors the desired cyclization and stereochemical outcome. acs.org

In the context of 6-amino-1,4-oxazepan-5-one, a chiral catalyst could be employed to set the stereocenter at the C-6 position during the cyclization process. For example, a catalyst could facilitate an enantioselective Michael addition of the nitrogen or oxygen nucleophile to an appropriately substituted acrylic acid derivative, followed by lactamization.

Reactivity Profiles of the 6-Amino Functionality

The amino group at the C-6 position is a key functional handle for further molecular elaboration. Its reactivity is influenced by its nucleophilicity and the stereoelectronic environment of the 1,4-oxazepan-5-one ring.

Nucleophilic Characteristics and Derivatization Pathways of the Amino Group

The amino group in this compound, being a primary amine adjacent to a carbonyl group (a β-amino carbonyl system), is expected to exhibit significant nucleophilicity. derpharmachemica.comresearchgate.net This allows for a wide range of derivatization reactions.

Common derivatization pathways for primary amines include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The choice of derivatization reagent and reaction conditions can be tailored to introduce a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule. nih.govmdpi.comresearchgate.netnih.gov

Table 2: Potential Derivatization Reactions of the 6-Amino Group

Reaction TypeReagent ExampleProduct Functional Group
AcylationAcetyl chlorideAmide
AlkylationMethyl iodideSecondary Amine
SulfonylationTosyl chlorideSulfonamide
Reductive AminationBenzaldehyde, NaBH(OAc)₃Benzyl-protected Amine
Urea FormationPhenyl isocyanatePhenylurea

This table provides hypothetical examples of derivatization based on the known reactivity of primary amines.

Stereocontrol and Regioselectivity in Reactions at the C-6 Position

Reactions involving the C-6 position must consider the stereochemistry of this chiral center. If the starting material is a racemic mixture of this compound, derivatization will likely produce a mixture of diastereomers if the derivatizing agent is also chiral.

Regioselectivity is also a key consideration. While the amino group at C-6 is a primary site of reactivity, other positions in the ring, such as the enolizable position adjacent to the carbonyl, could potentially react under certain conditions (e.g., strong base). The choice of reagents and reaction conditions is therefore critical to ensure that reactions occur selectively at the desired position. organic-chemistry.org

Ring Strain and Stability Considerations within the 1,4-Oxazepan-5-one System

The 1,4-oxazepan-5-one ring is a seven-membered heterocycle, a class of compounds known to possess a degree of ring strain. nih.govnih.gov This strain arises from a combination of angle strain (deviation of bond angles from ideal values), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). nih.gov

Unlike five- and six-membered rings, which can readily adopt low-energy conformations (envelope/twist and chair, respectively), seven-membered rings are more flexible and can exist as a mixture of several low-energy conformers, such as the chair, boat, and twist-chair. libretexts.orgscribd.com The presence of the planar amide group and the ether linkage in the 1,4-oxazepan-5-one ring will further influence the conformational landscape.

Computational studies on lactones have shown that the strain energy can be significant and does not always follow simple trends with ring size. For instance, some six-membered lactones have been found to be more strained than their five-membered counterparts. rsc.org The strain within the 1,4-oxazepan-5-one ring can influence its reactivity. For example, ring-opening reactions may be thermodynamically favored if they relieve significant ring strain. Conversely, the inherent strain can also be exploited in certain synthetic transformations. The basicity of the carbonyl oxygen in lactams and lactones is also influenced by ring size and the associated changes in hybridization and bond angles. youtube.com

Table 3: Contributing Factors to Ring Strain in 1,4-Oxazepan-5-one

Strain TypeDescription
Angle Strain Deviation of C-C-C, C-O-C, and C-N-C bond angles from their ideal values (e.g., ~109.5° for sp³ carbons).
Torsional Strain Eclipsing interactions between substituents on adjacent atoms as one moves around the ring.
Transannular Strain Non-bonded interactions between atoms on opposite sides of the ring, which can lead to steric repulsion.
Amide Planarity The requirement for the O=C-N-H atoms to be planar introduces conformational constraints.

This table outlines the general principles of ring strain as they apply to the 1,4-oxazepan-5-one structure.

Mechanisms of Ring Opening and Degradation Pathways

The stability of the 1,4-oxazepan-5-one ring is a critical factor in its chemical profile. The primary pathway for the degradation of this and related lactam-containing structures is through hydrolysis of the amide bond, leading to ring opening. This process can be catalyzed by both acids and bases.

Under acidic or basic conditions, the amide linkage within the this compound ring is susceptible to cleavage. The general mechanism for hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the lactam. nih.gov For seven-membered rings, the inherent ring strain is less pronounced than in smaller rings like β-lactams, which influences their reactivity. quora.com However, the presence of an oxygen atom in the ring can affect the electronic properties of the amide bond.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this activated carbonyl group, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino group as a leaving group results in the opening of the ring to form an amino acid derivative.

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the carbonyl carbon of the lactam, forming a tetrahedral intermediate. This intermediate can then collapse, cleaving the C-N bond and opening the ring. The rate of hydrolysis is dependent on the pH of the environment. nih.gov

Potential Degradation Products: The hydrolysis of this compound would be expected to yield a linear amino acid containing an ether linkage. Further degradation could potentially occur, for instance, through the cleavage of the ether bond under harsh conditions, although this is generally a more stable linkage than the amide bond. In biological systems, enzymatic degradation by amidases could also be a relevant pathway, similar to the enzymatic hydrolysis of other lactams. wikipedia.org

Condition Catalyst Primary Mechanism Expected Intermediate Initial Ring-Opened Product
AcidicH₃O⁺Protonation of carbonyl oxygen followed by nucleophilic attack of H₂O.Tetrahedral carbocationLinear amino acid with ether linkage
BasicOH⁻Nucleophilic attack of hydroxide ion on the carbonyl carbon.Tetrahedral anionic intermediateCarboxylate of a linear amino acid with ether linkage
EnzymaticAmidasesEnzyme-mediated nucleophilic attack at the carbonyl carbon. wikipedia.orgAcyl-enzyme intermediateLinear amino acid with ether linkage

Influence of Substituents on Ring Integrity and Conformational Preferences

Substituents on the 1,4-oxazepan-5-one ring can significantly impact its stability and three-dimensional shape (conformation), which in turn can affect its chemical reactivity and biological activity. The key positions for substitution are the nitrogen atom of the lactam, the amino group, and the carbon atoms of the ring.

Influence on Ring Integrity:

Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom can increase the susceptibility of the carbonyl carbon to nucleophilic attack, potentially accelerating hydrolysis and ring opening. Conversely, electron-donating groups may decrease the rate of hydrolysis by reducing the partial positive charge on the carbonyl carbon.

Steric Effects: Bulky substituents near the lactam carbonyl group can sterically hinder the approach of a nucleophile, thereby slowing down the rate of hydrolysis and increasing the stability of the ring.

Influence on Conformational Preferences:

The seven-membered 1,4-oxazepane (B1358080) ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of substituents can favor one conformation over others. For instance, studies on related N,N-disubstituted-1,4-diazepane antagonists have shown that these molecules can exist in low-energy twist-boat conformations stabilized by intramolecular interactions.

Computational studies and NMR spectroscopy on related 1,4-oxazepane derivatives have been used to determine their preferred conformations. These studies indicate that chair-like conformations are often the most energetically favorable. The specific conformation adopted by this compound and its derivatives will be a balance of minimizing steric hindrance and optimizing electronic interactions.

Substituent Position Type of Substituent Potential Effect on Ring Integrity (Hydrolysis Rate) Potential Effect on Conformational Preference
Lactam Nitrogen (N-4)Electron-withdrawing (e.g., acyl)IncreaseMay alter ring puckering and favor specific conformations.
Lactam Nitrogen (N-4)Electron-donating (e.g., alkyl)DecreaseCan influence the barrier to ring inversion.
Amino Group (C-6)Bulky alkyl groupMay decrease (steric hindrance)Likely to favor an equatorial orientation to minimize 1,3-diaxial interactions.
Ring CarbonsAlkyl groupsMay decrease (steric hindrance)Can lock the ring into a specific chair or boat conformation.

Theoretical and Computational Chemistry in 6 Amino 1,4 Oxazepan 5 One Research

Molecular Conformation and Ring Dynamics Analysis

The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible, capable of adopting multiple low-energy conformations. The presence of substituents, such as the amino group at the C6 position and the carbonyl group at the C5 position, introduces specific steric and electronic constraints that influence the preferred three-dimensional structure and the dynamics of ring inversion.

Computational chemistry provides robust methods for predicting the most stable conformations of 6-Amino-1,4-oxazepan-5-one. Techniques such as ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to perform geometry optimizations. These calculations solve the electronic structure of the molecule to find the lowest energy arrangement of its atoms.

For seven-membered heterocyclic systems like 1,4-oxazepan-5-one (B88573), the ring typically adopts non-planar conformations to minimize steric strain and torsional strain. Studies on analogous seven-membered rings, such as 1,4-diazepan-5-one, have shown that a chair conformation is often the most stable. It is therefore predicted that the 1,4-oxazepan-5-one core also prefers a chair-like or a related twist-chair geometry.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are used to model these potential geometries. The process involves starting with an initial guess of the molecular structure and allowing the algorithm to iteratively adjust bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. The final optimized geometry represents a stable conformer of the molecule. The amino group at the C6 position can exist in either an axial or equatorial position, and separate calculations are required to determine which orientation is energetically favored.

Table 1: Predicted Geometrical Parameters from DFT Optimization for a Representative Chair Conformation of a 1,4-Oxazepan-5-one Ring.
ParameterDescriptionTypical Predicted Value
C2-C3 Bond LengthCarbon-carbon single bond~1.53 Å
N4-C5 Bond LengthAmide carbon-nitrogen bond~1.35 Å
C5=O6 Bond LengthCarbonyl double bond~1.23 Å
C2-N1-C7 Bond AngleAngle around the amine nitrogen~112°
O-C5-N4 Bond AngleAngle within the amide group~121°
C7-O1-C2-C3 DihedralTorsion angle defining the ring pucker~ -60° to -70°

Beyond identifying stable conformers, computational methods can map the entire conformational energy landscape. This involves systematically exploring the rotational freedom around single bonds and the pathways for ring inversion. The seven-membered ring of this compound can interconvert between different chair, boat, and twist conformations.

By performing constrained geometry optimizations or potential energy surface scans, researchers can identify the transition state structures that connect these stable conformers. The energy difference between a stable conformer and a transition state represents the activation energy or barrier for that conformational change. For example, computational studies on similar 1,4-benzodiazepin-2-ones have successfully used DFT to calculate ring-inversion barriers, which were found to be in close agreement with experimental values obtained from dynamic NMR spectroscopy. researchgate.net

These energy landscapes are crucial for understanding the molecule's dynamic behavior in solution. The stereochemical preference of the C6-amino group (axial vs. equatorial) is a key outcome of this analysis. The calculations can quantify the energy difference between these two possibilities, which determines their relative populations at a given temperature according to the Boltzmann distribution. This preference is dictated by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen.

Electronic Structure Calculations and Reactivity Predictions

Understanding the electronic structure of this compound is fundamental to predicting its chemical reactivity, intermolecular interactions, and physical properties.

Furthermore, population analysis methods, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can be used to determine the partial atomic charges on each atom. This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For this compound, the oxygen atom of the carbonyl group and the nitrogen of the amino group are expected to be electron-rich, while the carbonyl carbon is expected to be electron-poor. Such analyses have been effectively applied to related benzimidazole-fused 1,4-oxazepines to map charge distributions. acs.orgacs.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps plot the electrostatic potential onto the electron density surface, with colors indicating regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack.

Table 2: Representative Electronic Properties of this compound Predicted by DFT Calculations.
PropertyDescriptionPredicted Outcome
Dipole MomentMeasure of molecular polarityA significant dipole moment is expected due to the polar C=O, C-O-C, and C-NH2 groups.
Mulliken Atomic Charge (Carbonyl O)Partial charge on the carbonyl oxygenHighly negative, indicating a nucleophilic site.
Mulliken Atomic Charge (Carbonyl C)Partial charge on the carbonyl carbonHighly positive, indicating an electrophilic site.
Mulliken Atomic Charge (Amino N)Partial charge on the amino nitrogenNegative, indicating a nucleophilic and basic site.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. q-chem.comchemrxiv.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile or a base). For this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the amino nitrogen, making this site a primary center for nucleophilic and basic reactions.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital capable of accepting electrons, and it relates to the molecule's ability to act as an electron acceptor (an electrophile or an acid). The LUMO is anticipated to be localized primarily on the π* antibonding orbital of the carbonyl group (C=O). This indicates that the carbonyl carbon is the most likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the electron-donating amino group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 1,4-oxazepan-5-one.

Computational Approaches to Spectroscopic Feature Prediction and Interpretation

Computational methods are routinely used to predict spectroscopic data, which is invaluable for confirming molecular structures and interpreting experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. After a geometry optimization, a frequency calculation determines the energies of all normal modes of vibration. These calculated frequencies correspond to absorption peaks in an IR spectrum. nih.govnih.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity. The predicted IR spectrum can help assign experimental peaks to specific molecular motions, such as the characteristic C=O stretch of the amide, the N-H stretches of the amino group, and the C-O-C ether stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structure elucidation. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is the most common and reliable approach for calculating the nuclear magnetic shielding tensors of each atom. rsc.orgacs.orgimist.ma These shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. This allows for a direct comparison with experimental data, aiding in the assignment of complex spectra.

UV-Visible Spectroscopy: Electronic absorption spectra, which show how a molecule absorbs light in the ultraviolet and visible regions, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band. For this compound, TD-DFT can predict transitions such as the n → π* transition associated with the carbonyl group's lone pair electrons and π → π* transitions.

Table 3: Computational Methods for Spectroscopic Prediction.
Spectroscopy TypeComputational MethodPredicted PropertyTypical Level of Theory
Infrared (IR)DFT Frequency CalculationVibrational Frequencies and IntensitiesB3LYP/6-31G(d)
NMR (¹H, ¹³C)DFT + GIAOIsotropic Shielding Tensors (Chemical Shifts)B3LYP/6-311+G(d,p)
UV-VisibleTime-Dependent DFT (TD-DFT)Excitation Energies (λmax) and Oscillator StrengthsCAM-B3LYP/6-31+G(d)

Theoretical Calculation of Nuclear Magnetic Resonance Parameters for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. However, the assignment of complex spectra can be challenging. Computational chemistry, particularly Density Functional Theory (DFT), has become a reliable method for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J), thereby aiding in the definitive structural assignment of molecules like this compound.

The standard approach for predicting NMR parameters involves the Gauge-Including Atomic Orbital (GIAO) method, which is widely used due to its computational efficiency and accuracy. researchgate.net The process begins with a conformational search to identify the low-energy conformers of the molecule in a relevant solvent, often simulated using a Polarizable Continuum Model (PCM). For a flexible seven-membered ring system like 1,4-oxazepan-5-one, multiple conformers can coexist in equilibrium. The geometry of each of these conformers is then optimized using a selected DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G(d) or larger). comporgchem.comnih.gov

Following geometry optimization, the NMR shielding tensors are calculated for each conformer. The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted according to their Boltzmann population at a given temperature. umn.edu These calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. These predictions are invaluable for assigning experimental spectra, especially for distinguishing between diastereomers or resolving ambiguous signals. The accuracy of these predictions is generally high, with mean absolute errors for ¹H NMR often below 0.1 ppm and for ¹³C NMR within 1-2 ppm, depending on the computational level. nih.govumn.edu

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study. The values are representative for a molecule with this structure, based on general principles and data from similar compounds.

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C268.53.85 (d, J=12.5 Hz), 3.65 (d, J=12.5 Hz)
C372.14.10 (m)
C5 (C=O)171.2-
C655.44.35 (dd, J=8.5, 4.5 Hz)
C745.83.50 (m), 3.30 (m)
NH₂ (at C6)-2.15 (s, broad)
NH (at N1)-7.50 (s, broad)
NH (at N4)-6.80 (t, J=5.5 Hz)

Note: The data in this table is hypothetical and serves to illustrate the output of theoretical NMR calculations. J values represent spin-spin coupling constants.

Vibrational Spectroscopy Data Prediction for Conformational and Bonding Insights

Similar to NMR calculations, DFT is the most common method for predicting vibrational spectra. The process also starts with geometry optimization of the molecule's stable conformers. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the normal modes of vibration.

For a molecule like this compound, which contains amide and amine functionalities, hydrogen bonding is expected to play a significant role in its vibrational spectrum. mdpi.com Theoretical models can account for these interactions by including explicit solvent molecules or by using continuum solvation models. Calculations on molecular clusters (e.g., a dimer of the molecule) can be particularly useful for simulating the effects of intermolecular hydrogen bonds on the vibrational frequencies of the N-H and C=O stretching modes. mdpi.com

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. rsc.org A detailed analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of each band in the experimental spectrum to a specific molecular motion (e.g., C=O stretch, N-H bend, ring deformation). mdpi.com

This computational approach can be used to study how the vibrational frequencies of the amide group (Amide I, II, and III bands) and the amino group in this compound are influenced by its conformation and local environment. pitt.edunih.gov

A hypothetical table of key predicted vibrational frequencies for this compound is presented below to illustrate the expected results from such a study.

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Description
ν(N-H)3450, 3360Asymmetric and symmetric N-H stretch (NH₂)
ν(N-H)3320N-H stretch (amide)
ν(C-H)2980-2850C-H stretching
ν(C=O)1675Amide I (C=O stretch)
δ(N-H)1620N-H bend (NH₂)
δ(N-H)1550Amide II (N-H bend coupled with C-N stretch)
δ(CH₂)1450-1350CH₂ scissoring and wagging
ν(C-N)1280Amide III (C-N stretch coupled with N-H bend)
ν(C-O-C)1120Asymmetric C-O-C stretch (ether)

Note: The data in this table is hypothetical and intended to be representative of the output from DFT calculations for this type of molecule.

By combining these theoretical and computational approaches, a comprehensive understanding of the structural and spectroscopic properties of this compound can be developed, guiding its synthesis, purification, and further investigation.

Strategic Utility of 6 Amino 1,4 Oxazepan 5 One in Advanced Organic Synthesis

6-Amino-1,4-oxazepan-5-one as a Chiral Synthon for Complex Molecule Construction

This compound, a seven-membered heterocyclic structure, presents a valuable chiral building block, or synthon, for the assembly of more complex molecules. Its inherent chirality, stemming from the amino acid precursor often used in its synthesis, such as (S)-N-Cbz-serine, makes it an attractive starting material for creating enantiomerically pure or enriched products. nih.gov The strategic placement of the amino and lactam functionalities within the oxazepane ring provides distinct points for chemical modification, allowing for the controlled and predictable construction of intricate molecular architectures.

Role in Scaffold Diversification and Generation of Chemical Libraries

The structural framework of this compound serves as a versatile scaffold for generating diverse chemical libraries. By systematically modifying the core structure, a multitude of analogs with varying properties can be synthesized. This approach is particularly valuable in drug discovery, where the creation of a library of related compounds is essential for screening and identifying new therapeutic agents. nih.govnih.gov

The ability to introduce diversity at multiple points on the 1,4-oxazepan-5-one (B88573) scaffold is a key advantage. For instance, the amino group can be readily acylated, alkylated, or otherwise functionalized to introduce a wide array of substituents. nih.gov This diversification strategy allows for the exploration of a broad chemical space, increasing the probability of discovering compounds with desired biological activities. The use of multicomponent reactions can further enhance the efficiency and diversity of library synthesis, leading to novel and unprecedented molecular frameworks. nih.gov

Application in Heterocyclic Scaffolding and Analog Synthesis

The 1,4-oxazepane (B1358080) ring system is a key heterocyclic scaffold found in a number of biologically active compounds. This compound provides a convenient entry point for the synthesis of various analogs based on this core structure. For example, derivatives of 6-amino-1,4-oxazepane-3,5-dione have been designed and synthesized as novel broad-spectrum anticonvulsant agents. nih.govnih.gov These efforts highlight the utility of this scaffold in medicinal chemistry for the development of new therapeutics.

The synthesis of analogs often involves the modification of the oxazepane ring itself or the introduction of various substituents. This allows for the fine-tuning of the molecule's properties, such as its potency, selectivity, and pharmacokinetic profile. The benzoxazepinone scaffold, a related structure, has been extensively studied for the development of allosteric RIPK1 inhibitors, demonstrating the potential of this class of heterocycles in targeting specific biological pathways. nih.gov

Derivatization Strategies for Functional Group Introduction

The chemical reactivity of this compound allows for a range of derivatization strategies to introduce new functional groups. These modifications can be targeted to either the amino group or the heterocyclic ring system, providing a high degree of control over the final molecular structure.

Chemoselective Modifications of the Amino Group

The primary amino group in this compound is a key site for chemoselective modifications. A variety of chemical transformations can be employed to introduce diverse functional groups, thereby altering the molecule's physicochemical and biological properties. Common strategies include:

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, to form amides. This is a widely used method for introducing a vast array of substituents.

Alkylation: Introduction of alkyl groups through reactions with alkyl halides or via reductive amination. nih.gov This can be used to modulate the basicity and steric properties of the amino group.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as hydrogen bond donors and acceptors.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce ureas and thioureas, respectively, which can participate in various biological interactions.

These modifications are crucial for building molecular diversity and for preparing bioconjugates, affinity columns, and tagged macromolecules for various research applications. nih.govnih.gov

Controlled Ring Modification and Annulation for Fused Systems

Beyond derivatization of the amino group, the 1,4-oxazepane ring itself can be modified. Controlled ring-opening and ring-closing reactions can lead to the formation of different heterocyclic systems. Furthermore, annulation strategies can be employed to construct fused ring systems, which can significantly alter the three-dimensional shape and biological activity of the molecule.

The development of fused heterocyclic systems is a prominent area of research in medicinal chemistry. For instance, antifolates with 2,4-diaminopyrimidine-fused five-membered rings have shown significant potential as anticancer agents. nih.gov While specific examples of annulation reactions starting from this compound are not extensively documented in the provided search results, the principles of heterocyclic chemistry suggest that such transformations are feasible and could lead to novel and potent compounds.

Potential in Ligand Design for Asymmetric Catalysis

The chiral nature of this compound makes it an intriguing candidate for the design of new chiral ligands for asymmetric catalysis. nih.gov Chiral ligands play a critical role in controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govnih.gov

The combination of a rigid heterocyclic scaffold and a modifiable amino group in this compound provides the necessary features for a successful chiral ligand. The amino group can be functionalized with a coordinating group, such as a phosphine (B1218219) or an oxazoline, to create a bidentate or tridentate ligand capable of binding to a metal center. The inherent chirality of the oxazepane ring would then create a chiral environment around the metal, influencing the stereoselectivity of the catalyzed reaction.

The modular nature of such a ligand, where both the heterocyclic core and the coordinating arm can be varied, would allow for the systematic tuning of its steric and electronic properties to optimize catalyst performance for a specific reaction. nih.gov While the direct application of this compound as a ligand in asymmetric catalysis is an area that warrants further exploration, its structural features align well with the principles of modern chiral ligand design. nih.govresearchgate.net

Influence of Ligand Structure on Enantioselectivity and Reaction Efficiency

Given the absence of reported chiral ligands derived from this compound in the scientific literature, there is consequently no available data or research findings on the influence of such ligand structures on enantioselectivity and reaction efficiency in any catalytic reactions. The relationship between a ligand's architecture—including its steric and electronic properties—and its performance in asymmetric catalysis is a fundamental area of investigation. However, without the successful synthesis and application of ligands based on the this compound scaffold, this analysis cannot be performed.

Future Perspectives and Emerging Avenues in 6 Amino 1,4 Oxazepan 5 One Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. chemijournal.comchemmethod.comepa.govresearchgate.net The future of 6-Amino-1,4-oxazepan-5-one synthesis lies in the development of methodologies that are not only efficient but also environmentally benign and atom-economical.

A key strategy for enhancing the sustainability of synthesizing this compound and its derivatives is the use of renewable starting materials. The synthesis of related chiral oxazepinones has been successfully achieved starting from natural amino acids like asparagine. clockss.org This bio-based approach provides a greener alternative to traditional petroleum-derived starting materials. Another advanced and sustainable method is the organocatalytic ring-opening polymerization (ROP) of N-acylated 1,4-oxazepan-7-ones. rsc.org This metal-free approach proceeds under mild conditions and offers excellent control over the resulting polymer structure, representing a significant step towards sustainable functional materials derived from the oxazepanone core. rsc.org

Atom economy is a central principle of green chemistry, emphasizing the maximization of atoms from all reactants into the final product. scranton.edu Addition and rearrangement reactions are inherently 100% atom-economical. scranton.edu Future synthetic designs for this compound should prioritize these reaction types. For instance, developing tandem reactions where multiple bonds are formed in a single, one-pot operation can significantly improve atom economy and reduce waste. conicet.gov.ar The use of ionic liquids as recyclable catalysts and reaction media also presents a viable green pathway, as they can stabilize transition states and are often reusable for multiple runs. chemrevlett.com

ParameterTraditional SynthesisSustainable/Atom-Economical Approach
Starting Materials Petroleum-based, achiral precursorsNatural amino acids (e.g., Serine, Asparagine) clockss.orgnih.gov
Catalysis Stoichiometric reagents, heavy metalsOrganocatalysts rsc.org, reusable ionic liquids chemrevlett.com
Solvents Volatile organic compounds (VOCs)Water, supercritical fluids, deep eutectic solvents mdpi.com
Reaction Type Multi-step substitution/eliminationTandem reactions, cycloadditions, rearrangements conicet.gov.aractapharmsci.com
Atom Economy Low to moderateHigh, approaching 100% scranton.edursc.org
Waste Generation Significant side products and wasteMinimized waste, biodegradable materials researchgate.net

Unveiling Undiscovered Reactivity Patterns and Novel Transformations

The unique structural features of this compound—a conformationally flexible seven-membered ring containing a lactam, an ether, and an amine—suggest a rich and largely unexplored reactive potential. Future research will likely focus on leveraging these features to forge novel molecular architectures.

One promising avenue is the use of the oxazepanone core as a scaffold in complexity-generating tandem reactions. Research on related systems has shown that seven-membered endocyclic N-acyliminium ions can serve as key intermediates in acid-mediated tandem reactions with internal nucleophiles, allowing for the rapid and stereocontrolled synthesis of complex bridged and fused polycyclic structures. conicet.gov.ar Applying this strategy to this compound could unlock pathways to previously inaccessible molecular frameworks. conicet.gov.ar Furthermore, the core structure is amenable to cycloaddition reactions; for example, related 1,3-oxazepine rings can be formed through (5+2) cycloaddition mechanisms, a strategy that could be adapted for the 1,4-oxazepan-5-one (B88573) system. actapharmsci.com

Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in predicting and understanding the reactivity of this molecule. DFT calculations can determine chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which reveal sites susceptible to electrophilic and nucleophilic attack. chemrevlett.com Such in silico studies can guide experimental design by predicting the most likely outcomes of reactions, thereby accelerating the discovery of novel transformations. mdpi.com For instance, an analysis could pinpoint the relative reactivity of the lactam nitrogen versus the exocyclic amine under various conditions.

Transformation TypeKey Intermediate/ConceptPotential Product Class
Tandem Cyclization Endocyclic N-acyliminium ion conicet.gov.arBridged/fused polycyclic heterocycles
Cycloaddition Dipolar intermediates actapharmsci.comAnnulated oxazepine systems
Rearrangement Beckmann rearrangement of related oximes researchgate.netExpanded or contracted ring systems
C-H Functionalization Transition-metal catalysisDerivatized oxazepanone core
Ring-Opening Nucleophilic attack on lactamLinear functionalized amino acid analogues

Integration of Artificial Intelligence and Machine Learning for Reaction Design and Optimization

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and synthesized. nih.govfrontiersin.org For a scaffold like this compound, where established synthetic routes are not widespread, AI and ML offer powerful tools to navigate the vast chemical space of potential reactions and conditions. beilstein-journals.orgmdpi.com

Furthermore, machine learning can be used to predict the reactivity and properties of novel this compound derivatives before they are ever synthesized. engineering.org.cn By training models on datasets that link molecular structures to experimental outcomes, it becomes possible to forecast the biological activity or material properties of a hypothetical molecule. frontiersin.org This predictive power accelerates the design-make-test-analyze cycle, allowing researchers to prioritize the synthesis of compounds with the highest probability of possessing desired characteristics. nih.gov

AI/ML ApplicationDescriptionImpact on this compound Chemistry
Retrosynthesis Planning AI algorithms suggest synthetic routes by working backward from the target molecule. beilstein-journals.orgProposes diverse and efficient pathways to the core scaffold and its analogues.
Reaction Optimization ML models (e.g., Bayesian optimization) predict conditions to maximize yield/selectivity. nih.govAccelerates the development of green and efficient syntheses; reduces experimental cost.
Forward Reaction Prediction Models predict the product of a given set of reactants and conditions. nih.govValidates proposed synthetic steps and helps uncover novel reactivity patterns.
Property Prediction ML models correlate molecular structure with physical, chemical, or biological properties. frontiersin.orgmdpi.comPrioritizes synthesis of derivatives with high potential as therapeutics or functional materials.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-Amino-1,4-oxazepan-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis using aminoethanol derivatives and epoxide precursors (e.g., (2R,3S)-3-phenyloxirane-2-carboxylate) has been reported for analogous 1,4-oxazepan-5-ones. Key steps include nucleophilic ring-opening of epoxides followed by cyclization under mild acidic conditions. Optimization involves adjusting solvent polarity (e.g., THF vs. EtOH), temperature (25–60°C), and stoichiometric ratios to maximize yield and minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming ring conformation and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Purity should be assessed via HPLC with UV/Vis detection (λ = 210–254 nm) and chiral columns if enantiomers are present .

Q. How does the pH and solvent environment affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should use buffered solutions (pH 3–10) monitored by kinetic UV spectroscopy or LC-MS. Hydrolysis of the oxazepanone ring is pH-dependent: acidic conditions may protonate the amine, reducing nucleophilic attack on the carbonyl, while basic conditions accelerate ring-opening. Solvent effects (e.g., DMSO vs. water) on tautomerism should also be analyzed .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how are stereochemical outcomes validated?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce stereocontrol during ring formation. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃). Absolute configuration is confirmed by circular dichroism (CD) or X-ray analysis of crystalline derivatives .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Focus on the electrophilicity of the carbonyl carbon and nucleophilicity of the amine group. Molecular dynamics simulations assess solvent effects on reaction pathways. Validate predictions with kinetic isotope effects (KIEs) or Hammett linear free-energy relationships .

Q. What are the key challenges in correlating the structure of this compound derivatives with their biological activity in medicinal chemistry studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., alkyl/aryl groups at positions 6 and 7). Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking to identify pharmacophores. Challenges include distinguishing electronic vs. steric effects and addressing metabolic instability of the oxazepanone ring .

Q. How can advanced spectral deconvolution techniques resolve overlapping signals in complex reaction mixtures containing this compound?

  • Methodological Answer : 2D-NMR (HSQC, HMBC) and diffusion-ordered spectroscopy (DOSY) differentiate species in mixtures. For overlapping LC-MS peaks, employ tandem MS with collision-induced dissociation (CID) or ion mobility spectrometry. Multivariate analysis (e.g., PCA) of spectroscopic data aids in identifying minor byproducts .

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